3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of piperazine, pyrrolidine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the piperazine and pyrrolidine rings, followed by the introduction of the ethylsulfonyl and fluorophenyl groups. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This step involves the addition of diamines to sulfonium salts to form the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biology: It is used in biological studies to understand its effects on various biological pathways and targets.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyrrolidine derivatives, such as:
1-(4-Fluorophenyl)piperazine: A compound with similar structural features but lacking the ethylsulfonyl group.
4-(4-Methyl-1-piperazinyl)benzenamine: Another piperazine derivative with different substituents.
Uniqueness
The uniqueness of 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione lies in its combination of functional groups, which confer specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H24FN3O4S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[4-(4-ethylsulfonylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24FN3O4S/c1-2-31(29,30)19-9-7-17(8-10-19)24-11-13-25(14-12-24)20-15-21(27)26(22(20)28)18-5-3-16(23)4-6-18/h3-10,20H,2,11-15H2,1H3 |
InChI Key |
RQOSPYKHBWRVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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